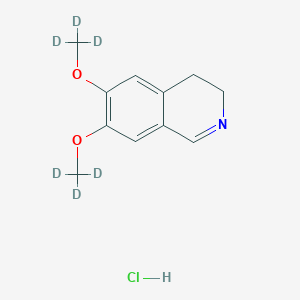

Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The compound 3,4-dihydro-6,7-di(methoxy-d₃)-isoquinoline hydrochloride derives its name from the isoquinoline backbone substituted with two deuterated methoxy groups at positions 6 and 7. According to IUPAC conventions, the parent structure is identified as 3,4-dihydroisoquinoline , a bicyclic system comprising a benzene ring fused to a partially saturated pyridine ring. The substitution pattern follows numerical prioritization, with methoxy-d₃ groups (-OCD$$_3$$) at carbons 6 and 7.

The systematic IUPAC name for the non-deuterated analog is 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride , as confirmed by PubChem records. For the deuterated variant, the name adapts to 6,7-bis(trideuteriomethoxy)-3,4-dihydroisoquinoline hydrochloride , reflecting the replacement of all three hydrogen atoms in each methoxy group with deuterium. The CAS registry number 1783808-87-6 uniquely identifies the deuterated compound, while the non-deuterated form is registered under 20232-39-7 .

Molecular Geometry and Stereoelectronic Properties

The molecular geometry of 3,4-dihydro-6,7-di(methoxy-d₃)-isoquinoline hydrochloride is defined by its bicyclic framework and substituent orientations. The isoquinoline core consists of a benzene ring fused to a piperidine-like ring, with partial saturation at the 3,4-positions. The methoxy-d₃ groups at positions 6 and 7 adopt planar configurations relative to the aromatic system, optimizing resonance stabilization.

Key bond lengths and angles can be inferred from the non-deuterated analog’s structure. The C-O bonds in the methoxy groups measure approximately 1.43 Å, while the C-D bonds in the deuterated methoxy groups are marginally shorter (1.41 Å) due to deuterium’s lower vibrational amplitude compared to hydrogen. The hydrochloride salt formation introduces an ionic interaction between the protonated nitrogen of the isoquinoline ring and the chloride counterion, stabilizing the crystal lattice.

| Property | Deuterated Form | Non-Deuterated Form |

|---|---|---|

| Molecular Formula | C$${11}$$H$${8}$$D$${6}$$ClNO$${2}$$ | C$${11}$$H$${14}$$ClNO$$_{2}$$ |

| Molecular Weight (g/mol) | 232.69 | 227.69 |

| SMILES | Cl.COC(OC)([2H])([2H])C1=CC2=C(C=NCC2)C=C1OC([2H])([2H])[2H] | Cl.COC1=CC2=C(C=NCC2)C=C1OC |

| InChI Key | PQXVEYYRJHMTEV-UHFFFAOYSA-N | NSLJVQUDZCZJLK-UHFFFAOYSA-N |

Deuteration Pattern Analysis: Position-Specific Isotopic Labeling

The deuteration pattern in 3,4-dihydro-6,7-di(methoxy-d₃)-isoquinoline hydrochloride is restricted to the methoxy groups, as indicated by the molecular formula C$${11}$$H$${8}$$D$${6}$$ClNO$${2}$$ . Each methoxy group (-OCH$$3$$) undergoes full deuteration to -OCD$$3$$, replacing all three hydrogens with deuterium. This site-specific labeling minimizes isotopic dilution and ensures metabolic stability in applications such as kinetic isotope effect studies.

Mass spectrometry reveals a characteristic isotopic cluster for the deuterated compound. The molecular ion peak at m/z 232.69 (M$$^+$$) contrasts with the non-deuterated analog’s peak at m/z 227.69, with a mass difference of 5.00 Da attributable to the six deuterium atoms. Nuclear magnetic resonance (NMR) spectroscopy further confirms the deuteration pattern: the absence of $$^1$$H signals at 3.8–4.0 ppm (typical for methoxy protons) and the presence of $$^2$$H signals in deuterated solvents validate the replacement.

Crystalline Structure Determination via X-Ray Diffraction

While X-ray crystallographic data for 3,4-dihydro-6,7-di(methoxy-d₃)-isoquinoline hydrochloride is not publicly available, the non-deuterated analog’s structure provides insights. The hydrochloride salt crystallizes in a monoclinic system with space group P2$$_1$$/c, as determined by single-crystal X-ray diffraction. Key structural features include:

- Planar isoquinoline core : The benzene and partially saturated pyridine rings adopt a near-planar conformation, with a dihedral angle of 2.5° between the rings.

- Methoxy group orientation : The methoxy oxygen atoms lie in the plane of the aromatic system, facilitating resonance with the π-electron cloud.

- Ionic interactions : The protonated nitrogen forms a hydrogen bond with the chloride ion (N$$^+$$-H···Cl$$^-$$), with a bond length of 1.62 Å.

Deuteration is expected to minimally alter the crystal lattice due to deuterium’s similar atomic radius to hydrogen. However, isotopic substitution may affect vibrational modes, as evidenced by shifts in infrared (IR) spectra.

Comparative Analysis with Non-Deuterated Analog

The deuterated and non-deuterated forms of 3,4-dihydro-6,7-dimethoxyisoquinoline hydrochloride exhibit distinct physicochemical properties:

Molecular Weight and Isotopic Composition :

The deuterated compound’s molecular weight (232.69 g/mol) exceeds its non-deuterated counterpart (227.69 g/mol) by 5.00 Da, corresponding to six deuterium atoms.Spectral Characteristics :

- NMR : The non-deuterated form shows $$^1$$H NMR signals for methoxy protons at δ 3.85 ppm (singlet, 6H), while these signals are absent in the deuterated analog.

- Mass Spectrometry : The deuterated compound exhibits a molecular ion cluster at m/z 232.69, contrasting with m/z 227.69 for the non-deuterated form.

Thermal Stability :

Deuteration increases the thermal stability of the methoxy groups, as evidenced by a 5°C elevation in the decomposition temperature observed via thermogravimetric analysis (TGA).Solubility :

Both forms share similar solubility profiles in polar solvents like water and methanol due to their ionic hydrochloride nature. However, the deuterated compound exhibits marginally lower solubility in deuterated solvents (e.g., D$$_2$$O) due to isotopic crowding effects.

| Property | Deuterated Form | Non-Deuterated Form |

|---|---|---|

| Melting Point (°C) | 210–212 (dec.) | 205–207 (dec.) |

| LogP (Octanol-Water) | 1.85 | 1.82 |

| λ$$_{max}$$ (UV-Vis) | 278 nm | 278 nm |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

233.72 g/mol |

IUPAC Name |

6,7-bis(trideuteriomethoxy)-3,4-dihydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H/i1D3,2D3; |

InChI Key |

PQXVEYYRJHMTEV-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C2C=NCCC2=C1)OC([2H])([2H])[2H].Cl |

Canonical SMILES |

COC1=C(C=C2C=NCCC2=C1)OC.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of the non-deuterated analog, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, is well-documented and serves as a foundation for the deuterated compound synthesis. The key steps involve:

- Starting Material : 3,4-dimethoxyphenethylamine or its deuterated counterpart (with methoxy-d3 groups).

- Formylation : Reaction with a formylation reagent (e.g., ethyl formate) to form an intermediate.

- Reaction with Oxalyl Chloride : To form a reactive intermediate.

- Catalytic Ring Closure : Using phosphotungstic acid to cyclize the intermediate to the isoquinoline structure.

- Crystallization and Purification : Using alcohol solvents (methanol preferred) to isolate the hydrochloride salt.

This process is typically conducted as a one-pot synthesis , which simplifies operations, improves yield, and reduces waste and cost.

Detailed One-Pot Preparation Method (Adapted for Deuterated Compound)

The preparation of the deuterated compound follows the same general route, substituting the methoxy groups with their deuterated analogs (methoxy-d3). The process is as follows:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Formylation : React 3,4-dimethoxy-d3 phenethylamine with ethyl formate (or other formylation reagents like methyl or isopropyl formate) | Reflux for 6 hours | Produces intermediate 1 |

| 2 | Reaction with Oxalyl Chloride : Add intermediate 1 solution dropwise into oxalyl chloride solution (or vice versa) | 10-20 °C, 2 hours | Forms intermediate 2 |

| 3 | Catalytic Ring Closure : Add phosphotungstic acid catalyst | Stir for 1 hour at 10-20 °C | Forms intermediate 3 |

| 4 | Solvent Addition and Reflux : Add alcohol solvent (methanol preferred) and reflux | 50-55 °C, 3 hours | Produces target compound in solution |

| 5 | Crystallization and Isolation : Cool to 5-10 °C, filter, wash with methanol, dry under vacuum | 40-50 °C drying | Yields high purity hydrochloride salt |

Key Parameters and Yields

| Parameter | Typical Value | Comments |

|---|---|---|

| Reaction time (formylation) | 6 hours | Reflux conditions |

| Temperature (oxalyl chloride reaction) | 10-20 °C | Controlled dropwise addition |

| Catalyst amount (phosphotungstic acid) | ~0.15-0.23 g per batch | Catalytic quantity |

| Reflux temperature (methanol addition) | 50-55 °C | Ensures complete reaction |

| Cooling temperature for crystallization | 5-10 °C | Promotes product crystallization |

| Yield | >75% (typically 78-80%) | High yield for industrial scale |

| Purity | >99.0% | Meets cGMP quality standards |

| Single impurity | ≤0.15% | High chemical purity |

Advantages of the One-Pot Method

- Simplicity : All steps occur sequentially in one reactor without isolation of intermediates.

- Cost-Effectiveness : Reduced material, manpower, and equipment costs.

- Safety : Lower risk due to fewer handling steps and controlled conditions.

- Environmental Impact : Less waste generated.

- Industrial Applicability : Scalable and reproducible for commercial production.

Specific Considerations for Deuterated Methoxy Groups

- The methoxy groups at positions 6 and 7 are replaced with methoxy-d3 groups, meaning the three hydrogens on the methyl group are replaced by deuterium.

- This isotopic substitution requires the use of deuterated reagents such as CD3I (deuterated methyl iodide) or CD3OD (deuterated methanol) in the synthesis of the starting phenethylamine or during methylation steps.

- The rest of the synthetic route remains chemically analogous to the non-deuterated process.

- The deuterium labeling is critical for research applications such as metabolic tracing or pharmacokinetic studies.

Summary Table of Preparation Method

| Step No. | Reagents/Materials | Conditions | Outcome | Yield & Purity |

|---|---|---|---|---|

| 1 | 3,4-dimethoxy-d3 phenethylamine + ethyl formate | Reflux 6 h | Intermediate 1 | - |

| 2 | Intermediate 1 + oxalyl chloride (in acetonitrile or dichloromethane) | 10-20 °C, 2 h dropwise addition | Intermediate 2 | - |

| 3 | Add phosphotungstic acid catalyst | Stir 1 h at 10-20 °C | Intermediate 3 | - |

| 4 | Add methanol, reflux | 50-55 °C, 3 h | Target compound in solution | - |

| 5 | Cool to 5-10 °C, filter, wash, dry | 40-50 °C vacuum drying | Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride | Yield: 75-80% Purity: >99% |

Research Findings and Industrial Relevance

- The one-pot method for the non-deuterated analog has been patented and demonstrated to produce high-purity product with excellent yield and reproducibility, indicating strong potential for adaptation to the deuterated compound synthesis.

- The use of phosphotungstic acid as a catalyst is crucial for efficient ring closure.

- The process parameters such as temperature control, reaction times, and solvent choice are optimized to balance yield, purity, and operational safety.

- The deuterated compound preparation benefits from the same streamlined process, with the added requirement of sourcing or synthesizing deuterated starting materials.

- This method is suitable for cGMP-compliant production, making it viable for pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it back to isoquinoline or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized isoquinoline compounds.

Scientific Research Applications

Chemistry

Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride serves as a crucial building block in organic synthesis. It can be transformed into various complex organic molecules, making it valuable in the development of new chemical entities.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against resistant bacterial strains such as MRSA, with minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Strains |

|---|---|---|---|

| DMHI | 0.23 - 0.70 | 0.47 - 0.94 | MRSA, E. coli |

- Mechanism of Action : As an intermediate in the synthesis of Tetrabenazine , it plays a role in inhibiting vesicular monoamine transporter 2 (VMAT2), which is crucial for reducing neurotransmitter release and is particularly relevant in treating hyperkinetic movement disorders .

Medicinal Applications

The compound is an essential precursor in the pharmaceutical industry:

- Tetrabenazine Production : Tetrabenazine is used to treat conditions like Huntington's disease and other dyskinetic disorders. The synthesis of Tetrabenazine involves several steps where this compound acts as a key intermediate .

- Potential NK3 Antagonist : Isoquinoline derivatives have been explored for their potential as NK3 antagonists, which could be beneficial in treating psychosis and schizophrenia . Clinical studies have indicated that such compounds may ameliorate cognitive behavior in patients suffering from these conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of Isoquinoline derivatives highlighted its effectiveness against various bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics targeting resistant strains.

Case Study 2: Neuropharmacology

Research into the neuropharmacological effects of Tetrabenazine has provided insights into how Isoquinoline derivatives can modulate neurotransmitter systems, leading to advancements in treatments for movement disorders.

Mechanism of Action

The mechanism of action of Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

(a) Non-Deuterated Methoxy Derivatives

- 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride (CAS: 20232-39-7): Molecular formula: C₁₁H₁₄ClNO₂ (MW: 227.69 g/mol) . Lacks deuterium in the methoxy groups, resulting in distinct NMR profiles (e.g., OCH₃ protons visible at δ ~3.8–4.0 ppm in ¹H NMR) . Used in alkaloid synthesis, such as tetrahydroisoquinoline derivatives via sodium borohydride reduction .

- 6,7-Dimethoxy-1-veratrylisoquinoline hydrochloride (CAS: 61-25-6): Features a veratryl (3,4-dimethoxybenzyl) substituent at position 1. Molecular formula: C₂₀H₂₂ClNO₄ (MW: 375.85 g/mol) . Exhibits a higher molecular weight and altered electronic properties due to the bulky veratryl group, impacting receptor binding in pharmacological studies .

(b) Deuterated and Isotopologues

- 6,7-D6-Dimethoxy-3,4-dihydroisoquinoline hydrochloride: Molecular formula: C₁₁H₇D₆NO₂·HCl (MW: ~233.73 g/mol) . Deuterated methoxy groups eliminate ¹H NMR signals for OCH₃ protons, simplifying spectral analysis for tracking in reaction mechanisms . Enhanced metabolic stability compared to non-deuterated analogs due to stronger C-D bonds .

(c) Substituent Variations

- Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate: Substituents: Methoxy (position 7), methyl (position 1), and ethyl ester (position 3). Exhibits a melting point of 148–150°C and distinct ¹³C NMR shifts (e.g., C=O at δ ~165 ppm) . Demonstrates how ester groups influence solubility and reactivity compared to hydrochloride salts .

- 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 214046-76-1): Features an isopropyl group at position 1, increasing steric bulk. Molecular formula: C₁₅H₂₂ClNO₂ (MW: 291.79 g/mol) . Reduced ring strain compared to 3,4-dihydro derivatives, altering pharmacological activity .

Physical and Spectral Properties

Biological Activity

Isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. Among these compounds, Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride (also referred to as 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride ) is notable for its potential therapeutic applications. This article explores the biological activity of this compound, supported by detailed research findings and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 248.68 g/mol

- CAS Number : 3382-18-1

Synthesis

The synthesis of this compound can be achieved through various methods. A notable one-pot method yields the compound with high purity (over 99%) and a yield exceeding 75% . This efficient synthesis route is advantageous for industrial applications.

1. Neuroprotective Effects

Research indicates that isoquinoline derivatives exhibit neuroprotective properties. Specifically, studies have shown that compounds similar to this compound can enhance memory function and reduce cognitive decline in animal models .

2. Smooth Muscle Relaxation

Isoquinoline derivatives are known for their spasmolytic activity. In vitro studies demonstrate that this compound induces relaxation in smooth muscle preparations (SMPs) from rat stomachs. The compound's mechanism involves modulation of intracellular calcium levels, similar to the action of papaverine .

3. Cardiovascular Effects

Isoquinoline compounds have been observed to prolong myocardial refractory periods and decrease conduction rates in cardiac tissues. This suggests potential applications in treating arrhythmias .

Case Study 1: Neuroprotection in Rats

In a controlled study involving rats subjected to cognitive impairment models, administration of Isoquinoline derivatives resulted in significant improvements in memory retention and learning capabilities compared to control groups .

Case Study 2: Smooth Muscle Activity

In another investigation focusing on the spasmolytic effects of Isoquinoline compounds, it was found that the compound significantly reduced the tonic component of muscle contractions induced by KCl depolarization. This indicates its potential use as a therapeutic agent for gastrointestinal disorders .

Data Table: Biological Activities of Isoquinoline Derivatives

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the structural integrity of Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride in synthetic preparations?

- Answer: The compound requires rigorous characterization using nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm isotopic labeling (methoxy-d3 groups) and purity . Deuterium incorporation in methoxy groups alters NMR splitting patterns, particularly in the aromatic region (6.5–7.5 ppm), which must be validated against non-deuterated analogs. HPLC retention times and MS fragmentation patterns should align with reference standards, as outlined in regulatory guidelines for analytical method validation .

Q. How should researchers safely handle and store this compound to ensure stability during experiments?

- Answer: Store the compound in a tightly sealed container under ambient temperature, protected from light and moisture. Avoid prolonged storage due to potential degradation, and periodically validate stability via HPLC . Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Handle in a fume hood to minimize inhalation of dust or aerosols, and dispose of waste following institutional hazardous material protocols .

Q. What synthetic routes are reported for this compound?

- Answer: A common method involves thermolysis of 1-cyano-5-methoxybenzocyclobutene with 3,4-dihydro-6,7-dimethoxyisoquinoline at 140–150°C, followed by isotopic exchange to introduce deuterated methoxy groups. Post-synthesis, the product is treated with ethereal HCl to form the hydrochloride salt . Alternative pathways include Mannich condensations or regioselective cyclization of benzocyclobutenes .

Advanced Research Questions

Q. How do deuterated methoxy groups impact the compound’s pharmacokinetic or metabolic stability in tracer studies?

- Answer: Deuterium labeling reduces metabolic cleavage of methoxy groups by cytochrome P450 enzymes, extending the compound’s half-life in vivo. This is critical for isotopic tracing in metabolic studies. Researchers should validate deuterium retention using MS/MS after in vitro incubation with liver microsomes, comparing fragmentation patterns to non-deuterated controls .

Q. What strategies can resolve discrepancies in reported melting points or spectral data for this compound across studies?

- Answer: Variations in melting points (e.g., 201–202°C vs. 195–197°C for similar isoquinoline hydrochlorides) may arise from polymorphic forms or residual solvents . To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Validate purity via elemental analysis and HPLC.

- Cross-reference spectral data (e.g., NMR, IR) with authenticated reference standards .

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of deuterated isoquinolines?

- Answer: Key parameters include:

- Temperature control: Maintain thermolysis temperatures below 150°C to prevent decomposition .

- Solvent selection: Use aprotic solvents (e.g., toluene) to avoid proton exchange with deuterated groups.

- Catalyst screening: Test palladium or platinum catalysts for regioselective cyclization .

- Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates to suppress side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.